molecular formula C10H18O2 B14437145 2-Methyl-1,4-dioxaspiro[4.6]undecane CAS No. 75603-54-2

2-Methyl-1,4-dioxaspiro[4.6]undecane

Cat. No.: B14437145
CAS No.: 75603-54-2
M. Wt: 170.25 g/mol
InChI Key: HLPLELDLISEMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,4-dioxaspiro[4.6]undecane is a spirocyclic ketal compound of interest in advanced chemical and pharmaceutical research. This structure features a spiro-centric carbon atom bridging a cyclohexane ring with a 1,3-dioxane ring, a motif known to impart conformational rigidity and unique stereoelectronic properties to molecules . Spirocyclic scaffolds of this nature are increasingly valued in medicinal chemistry for their potential to improve binding selectivity and metabolic stability in drug candidates . For instance, related 2,4-dioxaspiro[5.5]undecane derivatives have been identified as novel chemotypes with inhibitory activity against HIV-1 integrase, a key viral enzyme, demonstrating the therapeutic relevance of this structural class . Similarly, azaspiroketal Mannich bases incorporating analogous structures have shown sub-micromolar activity against Mycobacterium tuberculosis , highlighting the application of spirocycles in developing anti-infective agents . Beyond pharmaceutical applications, spiroacetals are also investigated in chemical ecology, as certain isomers like 1,6-dioxaspiro[4.6]undecane are identified as insect-produced volatile compounds . Researchers utilize 2-Methyl-1,4-dioxaspiro[4.6]undecane as a versatile synthetic intermediate or building block for constructing complex molecular architectures. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Properties

CAS No.

75603-54-2

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3-methyl-1,4-dioxaspiro[4.6]undecane

InChI

InChI=1S/C10H18O2/c1-9-8-11-10(12-9)6-4-2-3-5-7-10/h9H,2-8H2,1H3

InChI Key

HLPLELDLISEMIA-UHFFFAOYSA-N

Canonical SMILES

CC1COC2(O1)CCCCCC2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

In this method, a methyl-substituted ketone (e.g., 2-methylcyclohexanone) reacts with glycerol under acidic conditions. The spirocyclization proceeds via protonation of the ketone, nucleophilic attack by glycerol’s hydroxyl groups, and sequential dehydration to form the dioxolane and cyclohexane rings. Para-toluenesulfonic acid (PTSA) serves as the catalyst, enabling efficient water removal via azeotropic distillation with benzene or petroleum ether.

Example Synthesis :

  • Reactants : 2-Methylcyclohexanone (0.2 mol), glycerol (0.26 mol), PTSA (0.1 g), benzene (30 g)
  • Conditions : Reflux at 120°C for 48 hours under Dean-Stark trap
  • Yield : 77–81% after column chromatography (hexane/ethyl acetate)

This method’s success hinges on the methyl group’s positioning, which sterically directs cyclization to favor the [4.6] spiro system over alternative ring sizes.

Post-Synthesis Functionalization of Spirocyclic Intermediates

Secondary functionalization of preformed spiroketals offers a route to introduce methyl groups at specific positions. For instance, 1,4-dioxaspiro[4.6]undecane-2-methanol can undergo methylation via nucleophilic substitution or Mitsunobu reactions.

Methylation of Hydroxyl Groups

The hydroxyl group at position 2 of the dioxolane ring is amenable to methylation using methyl iodide (MeI) or dimethyl sulfate in the presence of a base (e.g., NaH or K2CO3):

Procedure :

  • Substrate : 1,4-Dioxaspiro[4.6]undecane-2-methanol (0.1 mol)
  • Methylating Agent : MeI (0.12 mol), K2CO3 (0.15 mol), DMF (50 mL)
  • Conditions : 60°C, 12 hours
  • Yield : 68–72% after purification

This step is critical for installing the 2-methyl group while preserving the spirocyclic framework.

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric methods, such as those employed for biologically active spiroketals, can be adapted to synthesize enantiomerically pure 2-methyl-1,4-dioxaspiro[4.6]undecane. Key strategies include chiral pool synthesis and catalytic asymmetric cyclization.

Hydroboration-Oxidation Sequence

A stereoselective route involves hydroboration of a prochiral alkene intermediate followed by oxidation to establish the methyl-bearing stereocenter:

Steps :

  • Hydroboration : Treat spirocyclic alkene with BH3·SMe2 at 0°C.
  • Oxidation : NaOH/H2O2 yields the secondary alcohol.
  • Methylation : Convert alcohol to methyl ether via Mitsunobu reaction.

Yield : 78–83% with >90% enantiomeric excess (ee).

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors and advanced purification techniques (e.g., simulated moving bed chromatography) enhance throughput and purity.

Continuous Flow Cyclocondensation

  • Reactor Type : Tubular flow reactor with PTSA-immobilized catalyst
  • Residence Time : 2 hours at 100°C
  • Output : 85% conversion, 90% purity after distillation

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Stereoselectivity Scalability
Acid-Catalyzed Ketalization 77–81 95 Low High
Post-Synthesis Methylation 68–72 92 None Moderate
Asymmetric Hydroboration 78–83 98 High (90% ee) Low

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,4-dioxaspiro[4.6]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the spiroketal to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spiroketal structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-1,4-dioxaspiro[4.6]undecane involves its interaction with molecular targets through its spiroketal structure. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, influencing their activity and function. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4-Dioxa-8-azaspiro[4.6]undecane

  • Structural Differences : Replaces the methyl group with an aza (NH) group at position 8, introducing nitrogen into the spiro system.
  • Physicochemical Properties: Molecular formula: C₈H₁₅NO₂ (vs. C₁₀H₁₆O₂ for 2-methyl-1,4-dioxaspiro[4.6]undecane).
  • Applications : Used in pharmaceutical intermediates due to its nitrogen heterocycle, which can act as a pharmacophore .

2,7-Dimethyl-1,6-dioxaspiro[4.6]undecane

  • Structural Differences : Contains two methyl groups (positions 2 and 7) and a 1,6-dioxane ring instead of 1,4-dioxane.
  • Spectroscopic Properties: Mass Spectrometry: Diagnostic ions at m/z 315.28 ([M-OCH₃]⁺) and 105.14 (base peak) due to fragmentation of the dioxane ring . NMR: Distinct δ 1.20–2.30 ppm (cyclopentyl CH₂) and δ 4.25 ppm (spiro junction protons) .
  • Synthesis : Prepared via trifluoroacetic anhydride-mediated cyclization, differing from the target compound’s typical pathways .

Psammaplysins (1,6-Dioxa-2-azaspiro[4.6]undecane Derivatives)

  • Structural Differences : Incorporates a nitrogen atom (aza) and brominated aromatic substituents (e.g., 3,5-dibromo-L-tyrosine derivatives).
  • Biological Activity :
    • Exhibits growth inhibition (e.g., IC₅₀ = 2.5 μM against HT-29 colon cancer cells), antimalarial, and antiviral properties.
    • Bioactivity depends on substituents at C-19 and terminal amines .
  • Biosynthesis: Derived from marine sponges via oximino epoxide ring-opening, contrasting with synthetic routes for 2-methyl-1,4-dioxaspiro analogs .

2-(2-Piperidyl)-1,4-dioxaspiro[4.6]undecane Hydrochloride

  • Structural Differences : Features a piperidine substituent at position 2, introducing a basic nitrogen center.
  • Molecular Properties: Molecular formula: C₁₄H₂₅NO₂·HCl (vs. C₁₀H₁₆O₂).

Comparative Data Table

Compound Molecular Formula Key Substituents Bioactivity/Applications Key Spectroscopic Features (NMR, MS) References
2-Methyl-1,4-dioxaspiro[4.6]undecane C₁₀H₁₆O₂ Methyl at C2 Synthetic intermediate, materials δ 1.80–2.38 ppm (cyclohexyl CH₂); IR 1678 cm⁻¹ (C=O)
1,4-Dioxa-8-azaspiro[4.6]undecane C₈H₁₅NO₂ NH at C8 Pharmaceutical intermediates δ 4.28–4.51 ppm (CH₂-C=O); MS m/z 157.21
Psammaplysin A C₂₃H₂₈Br₂N₂O₄ Brominated aryl, NH Anticancer, antimalarial δ 7.01–7.26 ppm (aromatic H); MS m/z 621.8
2,7-Dimethyl-1,6-dioxaspiro[4.6]undecane C₁₂H₂₀O₂ Methyl at C2, C7 Fragrance components δ 4.03 ppm (OCH₃); MS m/z 315.28

Key Research Findings

  • Synthetic Accessibility : 2-Methyl-1,4-dioxaspiro[4.6]undecane is more synthetically tractable than psammaplysins, which require complex marine-derived biosynthesis .
  • Spectroscopic Differentiation: Mass spectra of spiroacetals with seven-membered rings (e.g., 1,6-dioxaspiro[4.6] systems) show diagnostic ions distinct from smaller spiro systems (e.g., 1,6-dioxaspiro[4.4]nonane) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.